Product packaging for 4-Ethylbenzoate(Cat. No.:)

4-Ethylbenzoate

Cat. No.: B1233868
M. Wt: 149.17 g/mol
InChI Key: ZQVKTHRQIXSMGY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylbenzoate is an organic ester compound that serves as a valuable reference standard and chemical intermediate in research and development. With a molecular structure featuring an ethyl ester group, this compound is of significant interest in various scientific fields . In an industrial R&D context, esters like this compound are frequently investigated for their properties as potential solvents in the formulation of specialty chemicals, coatings, and polymer resins . Furthermore, its defined structure makes it a suitable candidate for use in organic synthesis, where it may act as a precursor or building block in the development of more complex molecules for pharmaceutical and agrochemical research . In the laboratory, it can be utilized as a standard in analytical techniques such as gas chromatography and mass spectrometry to aid in method development and compound identification. This product is designated "For Research Use Only." Not for human, veterinary, or household use. The information presented here is for descriptive and informational purposes and is not intended as a specification sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9O2- B1233868 4-Ethylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9O2-

Molecular Weight

149.17 g/mol

IUPAC Name

4-ethylbenzoate

InChI

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)/p-1

InChI Key

ZQVKTHRQIXSMGY-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)[O-]

Synonyms

4-ethylbenzoate
4-ethylbenzoic acid

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethylbenzoate

Esterification Pathways for 4-Ethylbenzoate: Mechanistic and Catalytic Insights

Esterification remains a fundamental method for producing this compound, typically from 4-ethylbenzoic acid and ethanol (B145695). Research has delved into various catalytic systems to optimize this transformation, focusing on mechanistic understanding to improve reaction rates and yields.

The most common route to this compound is the Fischer esterification of 4-ethylbenzoic acid with ethanol, catalyzed by a strong Brønsted acid like sulfuric acid. chemicalbook.com This reaction is a reversible equilibrium process. chemicalbook.com To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive ethanol) or by removing the water formed during the reaction, often with a Dean-Stark apparatus or a water-carrying agent like cyclohexane (B81311). chemicalbook.comcibtech.org

Kinetic studies show that the reaction rate is dependent on temperature and catalyst concentration. researchgate.net Increasing the temperature generally increases the reaction rate, but it also affects the equilibrium position. cibtech.orgresearchgate.net For instance, in a study using expandable graphite (B72142) as a solid acid catalyst under microwave heating, the yield of ethyl benzoate (B1203000) increased with temperature up to 85°C, after which excessive ethanol gasification became a limiting factor. cibtech.org The equilibrium conversion of benzoic acid is found to increase with both temperature and the molar ratio of ethanol to benzoic acid. researchgate.net

The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis. Different systems have been optimized to maximize the yield of the desired ester.

Table 1: Selected Conditions for Brønsted Acid-Catalyzed Esterification

Acid CatalystReactantsKey ConditionsYieldSource(s)
Sulfuric AcidBenzoic Acid, EthanolReflux for 6 hoursNot specified
Expandable Graphite (H₂SO₄-intercalated)Benzoic Acid, Ethanol85°C, 1.5 h, microwave (135 W), cyclohexane as water scavenger80.1% cibtech.org
Amberlyst 39 (Acidic Resin)Benzoic Acid, Ethanol323.15–353.15 K, fixed-bed reactorEquilibrium conversion studied researchgate.net

Note: Data for benzoic acid is often used as a proxy due to the similar reactivity of its 4-ethyl derivative.

Lewis acids offer an alternative catalytic pathway for esterification. They function by activating the carboxylic acid's carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by ethanol. researchgate.net Various metal-based Lewis acids have been explored for esterification and transesterification reactions, including acetates of lead, cadmium, and zinc. researchgate.net These catalysts can be effective under less extreme conditions compared to strong Brønsted acids and can be used in either homogeneous or heterogeneous systems. researchgate.net

For instance, catalysts like AlCl₃ are used in related Friedel-Crafts acylation reactions to form the core structure, which is then followed by esterification. The selection of the Lewis acid catalyst is crucial as it can influence regioselectivity and the formation of byproducts.

Biocatalysis has emerged as a powerful and "green" alternative for ester synthesis. researchgate.net Enzymes, particularly lipases, are widely used to catalyze esterification under mild conditions, such as ambient temperature and neutral pH. researchgate.nettandfonline.com This approach offers several advantages over traditional chemical methods, including outstanding chemo-, regio-, and stereoselectivity, which often eliminates the need for complex protecting group strategies. acs.org

The high selectivity of enzymes minimizes waste and leads to purer products. acs.org The reaction conditions are also less energy-intensive. acs.org In a chemoenzymatic route, a prochiral ester can be selectively hydrolyzed by an enzyme to produce an enantiomerically enriched product, a process that is difficult to achieve with conventional chemistry. tandfonline.com The use of biocatalysts is a key strategy in developing more sustainable and efficient synthetic routes for pharmaceuticals and fine chemicals. acs.org

Lewis Acid-Catalyzed Approaches to this compound Synthesis

Modern Synthetic Strategies for this compound and its Derivatives

Beyond direct esterification, modern synthetic chemistry employs other versatile reactions to produce this compound and, more importantly, its complex derivatives. These methods provide access to a wider range of functionalized molecules that are not easily accessible through traditional pathways.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For example, methyl this compound could be converted to ethyl this compound by reacting it with a large excess of ethanol. The reaction is an equilibrium that is driven forward by the high concentration of the reactant alcohol. libretexts.org

Both acid-catalyzed and base-promoted mechanisms are common. Under acidic conditions, the catalyst protonates the carbonyl oxygen, activating the ester for nucleophilic attack by the alcohol. libretexts.org Under basic conditions, a more nucleophilic alkoxide (e.g., ethoxide) directly attacks the ester. Kinetic studies on the transesterification of ethyl benzoate with methanol (B129727) have compared the efficacy of different base catalysts.

Table 2: Kinetic Data for Base-Catalyzed Transesterification of Ethyl Benzoate in d-Methanol

Catalyst (0.1 eq)Rate Constant (k)Source
NaOH5.584 x 10⁻⁵ ± 0.116 /s0.9987
NaOMe4.04 x 10⁻⁵ ± 0.083 /s0.9987

This data illustrates the rate at which ethyl benzoate is converted to methyl benzoate in deuterated methanol, providing insight into the reverse of the process of forming ethyl benzoate via transesterification.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. wikipedia.orgacs.org The Suzuki-Miyaura coupling, in particular, is widely used to create biaryls, styrenes, and other conjugated systems. wikipedia.orglibretexts.org This reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orglibretexts.org

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide. libretexts.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Ester functional groups, such as the one in this compound, are generally well-tolerated under Suzuki coupling conditions. nih.govscirp.org This allows for the synthesis of complex derivatives. For example, ethyl 4-bromobenzoate (B14158574) can be coupled with various arylboronic acids to produce a wide range of 4-aryl-substituted ethyl benzoates, which are valuable intermediates in materials science and pharmaceutical development. smolecule.comresearchgate.net

Microwave-Assisted Synthesis of this compound: Reaction Optimization and Efficiency Studies

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. uwlax.eduscirp.org In the context of this compound production, research has focused on optimizing various reaction parameters to maximize yield and minimize reaction times.

Studies have shown that parameters such as temperature, the molar ratio of reactants, catalyst dosage, and microwave power critically influence the efficiency of the esterification process. For instance, in the synthesis of ethyl benzoate from benzoic acid and ethanol, an optimal temperature of 85°C has been identified. cibtech.org Higher temperatures can lead to the volatilization of ethanol, thereby reducing its availability and hindering the reaction.

The molar ratio of the acid to the alcohol is another crucial factor. A 1:5 ratio of benzoic acid to ethanol has been found to maximize the yield by ensuring a sufficient concentration of the alcohol without excessively diluting the acid. cibtech.org The choice and amount of catalyst also play a pivotal role. Expandable graphite (EG), acting as a solid acid catalyst, has been effectively used in microwave-assisted synthesis. cibtech.org An optimal loading of 8 wt% of EG has been reported, with higher amounts showing diminishing returns due to the saturation of active sites.

Microwave power directly impacts the reaction rate and yield. A power of 135 W has been demonstrated to be optimal, achieving a yield of 80.1% in just 1.5 hours. cibtech.org This method represents a significant improvement in efficiency, with reaction times being reduced by as much as 40% compared to conventional heating. Further research has demonstrated the potential for even faster reactions, with one study achieving a 97% yield of ethyl benzoate at 170°C in only 5 minutes. uwlax.edu

The use of a water-carrying agent, such as cyclohexane, can further enhance the yield by removing water produced during the esterification, thereby shifting the reaction equilibrium towards the product. cibtech.org

Interactive Data Table: Optimization of Microwave-Assisted Synthesis of Ethyl Benzoate

ParameterOptimal ValueReported YieldReaction TimeReference
Temperature85°C80.1%1.5 hours cibtech.org
Molar Ratio (Acid:Ethanol)1:580.1%1.5 hours cibtech.org
Catalyst (EG) Dose8 wt%80.1%1.5 hours
Microwave Power135 W80.1%1.5 hours cibtech.org
High-Temperature Synthesis170°C97%5 minutes uwlax.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. chemmethod.com Key areas of focus include the use of solvent-free reaction conditions and the development of reusable catalysts.

A significant advancement in green synthesis is the move towards solvent-free reactions. rsc.org Traditional esterification often uses organic solvents, which can be harmful to the environment. chemmethod.com Research has explored the use of microwave irradiation in solvent-free conditions for the synthesis of various esters, demonstrating a greener alternative. ajrconline.org One study highlighted a method for synthesizing 4-hydroxybenzoic acid hydrazide derivatives, a related process, using water as a solvent under microwave irradiation, which is a more environmentally benign approach. chemmethod.com Another innovative approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. These solvents can act as both the reaction medium and the catalyst, are often biodegradable, and can be easily prepared. dergipark.org.tr

The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, addressing issues associated with traditional homogeneous catalysts like sulfuric acid, which include corrosion, difficulty in separation, and environmental pollution. dergipark.org.trgoogle.com

Several types of heterogeneous catalysts have been investigated for the synthesis of benzoate esters. These include:

Expandable Graphite (EG): This solid acid catalyst has proven effective in microwave-assisted synthesis. cibtech.org It is non-corrosive, generates minimal waste, and can be recycled. Studies have shown that EG can be reused multiple times, retaining significant activity even after three cycles. cibtech.org

Modified Clay: Used as a solid acid catalyst, modified clay can achieve conversion rates above 99.5% in the synthesis of ethyl benzoate. google.com This method avoids the issue of waste liquid discharge associated with neutralizing acid catalysts. google.com

Ion Exchange Resins: Resins like Amberlyst 15 have been used as catalysts in esterification reactions. dergipark.org.tr

Deep Eutectic Solvents (DES): Certain DES, such as those formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride, can function as dual solvent-catalysts. dergipark.org.tr They offer high catalytic activity, stability, and can be separated from the reaction mixture by gravity, allowing for reuse. dergipark.org.tr In one study, a DES catalyst achieved an 88.3% conversion of benzoic acid to ethyl benzoate at 75°C. dergipark.org.tr

Ionic Liquids: Ionic liquids supported on materials like chitosan (B1678972) have been developed as recyclable catalysts for esterification under solvent-free conditions. rsc.org

Rare-earth Oxides: Solid catalysts such as neodymium sesquioxide, erbium oxide, or holmium oxide have been used in a green synthesis route for a related compound, achieving a conversion ratio of over 99.5% and allowing for the recycling of the solvent and catalyst. google.com

Interactive Data Table: Comparison of Heterogeneous Catalysts for Benzoate Ester Synthesis

CatalystTypeKey AdvantagesConversion/YieldReusabilityReference
Expandable Graphite (EG)Solid AcidRecyclable, non-corrosive, minimal waste80.1% YieldRetains 72.4% activity after 4 cycles cibtech.org
Modified ClaySolid AcidHigh conversion, avoids waste liquid>99.5% ConversionNot specified google.com
Deep Eutectic Solvent (p-TSA & BTEAC)Dual Solvent-CatalystRecyclable, stable, high activity88.3% ConversionSeparable by gravity dergipark.org.tr
Rare-earth OxidesSolid CatalystHigh conversion, recyclable>99.5% ConversionCatalyst is recycled google.com
Chitosan-supported Ionic LiquidHeterogeneousEco-friendly, solvent-free conditionsHigh activityMaintained over 10 cycles rsc.org

Reactivity and Mechanistic Investigations of 4 Ethylbenzoate

Hydrolysis and Saponification Kinetics of 4-Ethylbenzoate

The hydrolysis of this compound, the cleavage of the ester bond by water, can be performed under either acidic or basic conditions. While the fundamental mechanisms are parallel to those of ethyl benzoate (B1203000), the reaction kinetics are subtly influenced by the electron-donating nature of the para-ethyl group.

Acid-catalyzed hydrolysis of esters like this compound is a reversible process, representing the reverse of Fischer esterification. ijsrst.com The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. vaia.comlibretexts.org This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. libretexts.org

Theoretical studies on the hydrolysis of ethyl benzoate, which serves as a model for the 4-ethyl derivative, highlight the critical role of solvent molecules in the transition state. researchgate.net Calculations have shown that the inclusion of explicit water molecules in the model is essential for accurately predicting the activation free energy. researchgate.net For instance, a model incorporating three water molecules (3WA) provided a calculated activation free energy (26.4 kcal mol⁻¹) that closely matched the experimental value (26.0 kcal mol⁻¹ at 298 K). researchgate.net One water molecule acts as the nucleophile, another facilitates proton transfer, and the third provides solvation, underscoring the intricate proton-relay mechanism within the transition state.

Kinetic studies using solid acid catalysts, such as the cation-exchange resin Amberlyst 39, have been conducted for ethyl benzoate hydrolysis. acs.orgresearchgate.net The reaction kinetics can be effectively described by the Langmuir−Hinshelwood−Hougen−Watson (LHHW) model, which considers the adsorption of reactants onto the catalyst surface. acs.orgresearchgate.net Adsorption experiments revealed that the strength of adsorption follows the order: water > ethanol (B145695) > ethyl benzoate > benzoic acid. acs.orgresearchgate.net

Base-promoted hydrolysis, or saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. vaia.com The mechanism involves a nucleophilic acyl substitution, where a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. libretexts.orgbeilstein-journals.org This addition forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as the leaving group. libretexts.org The final step is a rapid, irreversible deprotonation of the resulting carboxylic acid by the strongly basic ethoxide, driving the reaction to completion. libretexts.org

Kinetic studies on the saponification of ethyl benzoate in various aqueous-organic solvent mixtures, such as methanol-water, have been performed to understand solvent effects. chemicaljournals.com The reaction follows second-order kinetics. chemicaljournals.com The rate constant tends to decrease as the proportion of the organic co-solvent (methanol) increases, which is attributed to changes in the salvation of the initial and transition states and a decrease in the bulk dielectric constant of the medium. chemicaljournals.com The reaction is characterized as enthalpy-driven and entropy-controlled. chemicaljournals.com Investigations into the saponification of ethyl benzoate in heterogeneous (liquid-liquid) systems have also been conducted, developing kinetic models that account for both the chemical reaction rate and the mass transfer of the hydroxide ion between the aqueous and organic phases. researchgate.netresearchgate.net

The table below presents kinetic data for the base-catalyzed hydrolysis of ethyl benzoate in a methanol-water mixture, which serves as an illustrative example of the data obtained in such studies.

Methanol (B129727) % (v/v)Temperature (°C)Rate Constant (k)
30%201.590
30%302.139
40%201.485
40%302.025
50%201.410
50%301.945
Note: Data extracted from a study on ethyl benzoate and is illustrative for the 4-ethyl derivative. The rate constants have specific units as defined in the source study. chemicaljournals.com

Acid-Catalyzed Hydrolysis: Proton Transfer and Transition State Analysis

Transesterification Reactivity and Equilibrium Dynamics of this compound

Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol. For this compound, this involves reacting it with an alcohol in the presence of an acid or base catalyst to form a new ester and ethanol. libretexts.org The reaction is an equilibrium process, and a large excess of the reactant alcohol is typically used to shift the equilibrium towards the desired product. libretexts.org

The acid-catalyzed mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. libretexts.org Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. asianpubs.org

Recent research has explored highly efficient catalysts for this transformation. N-Heterocyclic carbenes (NHCs) and their polymeric counterparts have demonstrated high efficiency in catalyzing the transesterification of ethyl benzoate with methanol, achieving high turnover numbers (TON) at room temperature without the need for dehydrating agents like molecular sieves. researchgate.net Another mild and selective catalyst developed for transesterification is sodium bis(ethylenedioxy)borate, which has shown rapid conversion rates, particularly under microwave conditions. asianpubs.org

Electrophilic and Nucleophilic Aromatic Substitution on the this compound Phenyl Moiety

The phenyl ring of this compound can undergo substitution reactions, but the substitution pattern is governed by the combined electronic effects of the two substituents: the ethyl group at the para position and the ethyl carboxylate group.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene (B151609) ring. The outcome is determined by the directing and activating/deactivating nature of the substituents already present.

-COOCH₂CH₃ (Ethyl Carboxylate group): This group is electron-withdrawing due to the electronegativity of the oxygen atoms and resonance delocalization of the ring's pi electrons into the carbonyl. It is a deactivating group, making the ring less reactive than benzene, and a meta-director. acs.orgmasterorganicchemistry.com

-CH₂CH₃ (Ethyl group): This alkyl group is electron-donating through induction and hyperconjugation. It is an activating group, making the ring more reactive than benzene, and an ortho, para-director.

In this compound, these groups are para to each other. The activating ethyl group directs incoming electrophiles to its ortho positions (positions 2 and 6), while the deactivating ester group directs to its meta positions (also positions 2 and 6). Therefore, the directing effects of both groups are synergistic, strongly favoring electrophilic substitution at the positions ortho to the ethyl group (and meta to the ester group).

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of one or more powerful electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.org The phenyl ring of this compound is not sufficiently activated for standard SNAr reactions. The ester group is only moderately electron-withdrawing, and the presence of the electron-donating ethyl group further disfavors nucleophilic attack by increasing the electron density of the ring. masterorganicchemistry.com Therefore, nucleophilic aromatic substitution is not a characteristic reaction of this compound under typical conditions.

Reductive Transformations of the this compound Ester Group

The ester functional group of this compound can be readily reduced using powerful reducing agents. The choice of reagent determines the final product.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester to a primary alcohol. vaia.comlibretexts.org The reaction proceeds through a two-step mechanism. First, a hydride ion attacks the carbonyl carbon, leading to the elimination of the ethoxide leaving group and the formation of an intermediate aldehyde (4-ethylbenzaldehyde). libretexts.orglibretexts.org This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to yield the primary alcohol, (4-ethylphenyl)methanol. libretexts.orgbrainly.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. doubtnut.com

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). libretexts.orglibretexts.org Performing the reaction at low temperatures (e.g., -78 °C) allows for the isolation of 4-ethylbenzaldehyde (B1584596) as the main product, as DIBAL-H does not readily reduce the aldehyde product under these conditions. libretexts.orglibretexts.org

Reactions of this compound as a Precursor for Other Organic Compounds (e.g., hydrazinolysis, azetidinone synthesis)

This compound serves as a useful starting material for the synthesis of other organic molecules. A notable application is in the preparation of heterocyclic compounds like 2-azetidinones (β-lactams), which are structurally related to penicillin antibiotics. ajrconline.orgijpsr.com

The synthetic route typically begins with the hydrazinolysis of the ester. ajrconline.orgijpsr.com this compound is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often with heating or under microwave irradiation, to replace the ethoxy group with a hydrazinyl group (-NHNH₂), yielding 4-ethylbenzohydrazide (B1331724). ajrconline.orgajrconline.orggoogle.com

This hydrazide is a key intermediate for building more complex molecules. For the synthesis of 2-azetidinones, the following steps are common:

Schiff Base Formation: The 4-ethylbenzohydrazide is condensed with various substituted aromatic aldehydes. This reaction forms a Schiff base (an imine derivative). ajrconline.orgijpsr.com

Cyclization: The Schiff base then undergoes a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine. ajrconline.orgajrconline.orgtroindia.in This step constructs the four-membered β-lactam ring, yielding a series of novel 2-azetidinone derivatives. ijpsr.comijpsr.com

This synthetic pathway, starting from substituted ethyl benzoates, has been effectively carried out using microwave-assisted organic synthesis, which often leads to shorter reaction times and improved yields. ajrconline.orgijpsr.comtroindia.in

Advanced Spectroscopic and Structural Elucidation of 4 Ethylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Ethylbenzoate

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, spin-spin coupling patterns, and various 2D correlation experiments, a detailed picture of the this compound structure emerges.

The ¹H NMR spectrum of this compound presents distinct signals that correspond to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region. Specifically, the two protons ortho to the electron-withdrawing ester group are deshielded and resonate at a higher chemical shift compared to the two meta protons. rsc.org

The ethyl group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) (-CH₂-) protons, being adjacent to the electron-withdrawing oxygen atom of the ester, are deshielded and appear as a quartet. ucalgary.ca This quartet arises from the spin-spin coupling with the three neighboring methyl (-CH₃) protons. The methyl protons, in turn, appear as a triplet due to coupling with the two methylene protons. ucalgary.ca The integration of these signals confirms the number of protons in each unique environment.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic (ortho to -COO)~8.05Multiplet2H
Aromatic (meta to -COO)~7.4-7.5Multiplet3H
Methylene (-OCH₂-)~4.36Quartet2H~7.1
Methyl (-CH₃)~1.38Triplet3H~7.1

Note: Chemical shifts are typically reported relative to a tetramethylsilane (B1202638) (TMS) internal standard and can vary slightly depending on the solvent used.

The proton-decoupled ¹³C NMR spectrum of this compound displays a specific number of signals corresponding to the unique carbon environments in the molecule. Due to the symmetry of the para-substituted benzene ring, it shows four signals for the six aromatic carbons. orgchemboulder.com The carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield chemical shift. ucalgary.ca The methylene and methyl carbons of the ethyl group also have distinct chemical shifts. ucalgary.ca

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. bhu.ac.in A DEPT-135 experiment, for instance, will show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons, such as the carbonyl carbon and the aromatic carbon attached to the ester group, are not observed in DEPT spectra. bhu.ac.in This information, combined with the chemical shifts, allows for the unambiguous assignment of each carbon signal.

Table 2: ¹³C NMR Chemical Shift Data for this compound

CarbonChemical Shift (δ, ppm)DEPT-135
Carbonyl (-COO-)~166.5Absent
Aromatic (C-ipso)~130.6Absent
Aromatic (C-ortho)~129.5Positive (CH)
Aromatic (C-meta)~128.3Positive (CH)
Aromatic (C-para)~132.8Positive (CH)
Methylene (-OCH₂-)~60.9Negative (CH₂)
Methyl (-CH₃)~14.3Positive (CH₃)

Note: Chemical shifts can vary slightly based on the solvent and spectrometer frequency. nih.gov

Two-dimensional (2D) NMR experiments provide correlational data that confirms the connectivity of atoms within the molecule. uio.no

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu In this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. emerypharma.comwisc.edu It allows for the definitive assignment of protonated carbons by linking the ¹H and ¹³C NMR data. For example, the methylene protons' signal will correlate with the methylene carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. emerypharma.com This is particularly useful for identifying quaternary carbons. For instance, the methylene protons would show a correlation to the carbonyl carbon, and the aromatic protons ortho to the ester group would also show a correlation to the carbonyl carbon, confirming the ester linkage to the aromatic ring.

Carbon-13 NMR Chemical Shift Assignments and DEPT Analysis

Vibrational Spectroscopy (Infrared and Raman) of this compound

The infrared (IR) and Raman spectra of this compound are characterized by several key vibrational modes.

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band is observed in the IR spectrum, typically in the range of 1720-1700 cm⁻¹. ucalgary.calibretexts.org This band is a hallmark of the ester functional group. Its position can be influenced by conjugation with the aromatic ring. ucalgary.ca

C-O Stretches: The ester also exhibits characteristic C-O stretching vibrations. Strong absorptions are typically found in the region of 1300-1100 cm⁻¹, corresponding to the C-O-C asymmetric and symmetric stretching modes. ucalgary.ca

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C=C stretching vibrations within the aromatic ring typically appear in the region of 1600-1450 cm⁻¹. C-H stretching vibrations for the aromatic protons are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the ring.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
Ester C=O Stretch1720-1700Strong
Aromatic C=C Stretch1600-1450Medium-Weak
C-O Stretch1300-1100Strong

Note: These are approximate ranges and the exact peak positions and intensities can vary. scholarsresearchlibrary.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry provides the exact mass of the parent molecule, allowing for the determination of its elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum offers further structural confirmation by revealing how the molecule breaks apart upon ionization. msu.edu

For this compound (C₉H₁₀O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its exact mass (150.0681 g/mol ). Common fragmentation pathways for esters include the loss of the alkoxy group and rearrangements.

Key fragments for this compound would include:

Loss of the ethoxy radical (-OCH₂CH₃): This would result in a prominent benzoyl cation peak at m/z 105.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is a characteristic fragmentation for esters with a gamma-hydrogen, leading to a fragment ion at m/z 122, corresponding to benzoic acid.

Further fragmentation of the benzoyl cation: The m/z 105 fragment can lose carbon monoxide (CO) to form a phenyl cation at m/z 77.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

m/zIdentity
150[M]⁺ (Molecular ion)
122[M - C₂H₄]⁺
105[M - OCH₂CH₃]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

The analysis of these fragmentation pathways provides a robust confirmation of the this compound structure. libretexts.org

X-ray Crystallography of this compound Derivatives for Solid-State Structural Insight

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Studies on various derivatives of this compound provide critical data on their molecular conformation, intermolecular interactions, and crystal packing. The solid-state structure is influenced by the nature and position of substituents on the benzoate (B1203000) ring.

Derivatives of ethyl 4-aminobenzoate (B8803810), a closely related structure, have been synthesized and analyzed to understand their crystallographic properties. For instance, the compound (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate, a Schiff base derived from ethyl-4-aminobenzoate, crystallizes in the monoclinic crystal system with the space group P2₁/c. scirp.org Its crystal structure is stabilized by intermolecular C-H···O hydrogen bonds and weak π-π stacking interactions. scirp.org

Further examples include ethyl 4-(3-chlorobenzamido)benzoate, which was synthesized from 4-aminobenzoic acid. eurjchem.com This derivative crystallizes in the triclinic space group P-1. eurjchem.com Another complex derivative, ethyl 4-(3-butyrylthioureido)benzoate, also adopts a triclinic crystal system. iucr.org In its structure, the molecule is composed of two planar units, the butyrylthioureido group and the benzoic acid moiety, with a significant dihedral angle between them of 33.38 (3)°. iucr.org Molecules are linked into chains by N—H⋯O hydrogen bonds. iucr.org

The introduction of an azo linkage, as seen in ethyl 4-((4-butyloxyphenyl)diazenyl)benzoate, results in liquid crystalline properties. researchgate.net X-ray diffraction confirmed its structure, revealing a cone conformation. researchgate.net In a different structural class, ethyl 4-(2-cyanophenyl)benzoate features a biphenyl (B1667301) scaffold. X-ray studies show a non-planar arrangement with a dihedral angle of 28.5° between the two aromatic rings, which is attributed to steric hindrance. The crystal packing is primarily governed by weak C–H···π contacts and van der Waals forces.

The structural diversity is further highlighted by 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate, a di-substituted thiourea (B124793) derivative. iucr.org This molecule is highly twisted, with a dihedral angle of 69.26 (4)° between the thiourea core and the benzene ring. iucr.org The crystal structure is stabilized by a network of O—H⋯S and N—H⋯O hydrogen bonds, forming supramolecular layers. iucr.org

Table 1: Crystallographic Data for Selected this compound Derivatives

Compound Crystal System Space Group Unit Cell Parameters Ref.
Ethyl 4-(3-chlorobenzamido)benzoate Triclinic P-1 a=5.2941 Å, b=8.157 Å, c=16.238 Å, α=82.682°, β=84.481°, γ=80.100° eurjchem.com
Ethyl 4-(3-butyrylthioureido)benzoate Triclinic P-1 a=7.9817 Å, b=9.8843 Å, c=11.0759 Å, α=114.472°, β=101.156°, γ=102.277° iucr.org
(E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate Monoclinic P2₁/c a=9.1589 Å, b=21.2003 Å, c=8.4502 Å, β=106.972° scirp.org
Ethyl 4-(2-cyanophenyl)benzoate Monoclinic P2₁/c a=10.52 Å, b=7.89 Å, c=15.34 Å, β=98.6°

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Behavior of this compound Chromophores

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The this compound moiety can act as a chromophore or part of a larger chromophoric system, and its spectral properties are sensitive to both structural modifications and the solvent environment.

The solvatochromic behavior of a compound, which is the change in its color or spectral properties with a change in solvent polarity, is a key area of investigation. This phenomenon often arises from intramolecular charge transfer (ICT) upon electronic excitation, where the polarity of the solvent can stabilize the ground or excited state to different extents. researchgate.net

A study on 1-phenyl-3-naphthyl-5-(this compound)-2-pyrazoline derivatives investigated their photophysical properties in various solvents. researchgate.net The observed solvatochromism was attributed to ICT in conjunction with specific and non-specific interactions with solvent molecules. researchgate.netresearchgate.net The difference between the absorption and emission maxima (the Stokes shift) was correlated with solvent polarity parameters. researchgate.net

The UV absorption spectrum of ethyl 4-(dimethylamino)benzoate, a simple derivative, has been recorded in ethanol (B145695). photochemcad.com It exhibits a strong absorption maximum (λmax) at 310.25 nm, with a high molar absorptivity (ε) of 23,200 M⁻¹cm⁻¹, indicative of an efficient electronic transition. photochemcad.com

More complex systems containing the this compound group also show interesting spectroscopic properties. Derivatives of N,N′-diaryl-formamidine synthesized from ethyl 4-aminobenzoate have been characterized as ultraviolet absorbers. researchgate.net Similarly, the azo dye 4-(2-amino-3-hydroxy-pyridin-6-ylazo)-benzoic acid ethyl ester exhibits solvatochromic behavior, where its UV-Vis absorption bands are dependent on the solvent. The UV-Vis spectrum of (ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) has also been studied and compared with theoretical data from time-dependent DFT calculations. researchgate.net

The analysis of solvatochromic shifts allows for the estimation of changes in the dipole moment of a molecule upon excitation from the ground state to the excited state. researchgate.net For the pyrazoline derivatives incorporating this compound, results indicated a greater stabilization of the molecule in the excited state. researchgate.net

Table 2: UV-Vis Spectroscopic Data for Selected this compound Chromophores

Compound Solvent Absorption Max (λmax) Molar Absorptivity (ε) Ref.
Ethyl 4-(dimethylamino)benzoate Ethanol 310.25 nm 23,200 M⁻¹cm⁻¹ photochemcad.com
Ethyl 4-aminobenzoate derivatives (N,N′-diaryl-formamidines) Acetonitrile Not specified, studied for UV absorbance Not specified researchgate.net
4-(2-Amino-3-hydroxy-pyridin-6-ylazo)-benzoic acid ethyl ester Various Dependent on solvent polarity Not specified
1-Phenyl-3-naphthyl-5-(this compound)-2-pyrazoline derivatives Various Dependent on solvent polarity Not specified researchgate.net

Theoretical and Computational Investigations of 4 Ethylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity of 4-Ethylbenzoate

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. austinpublishinggroup.com These calculations can predict molecular structure, energy, and a variety of properties related to electron distribution and reactivity. nih.govaspbs.com For aromatic systems like this compound, methods such as Density Functional Theory (DFT) and ab initio calculations are particularly valuable. mdpi.com

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com It offers a balance of accuracy and computational efficiency, making it suitable for studying molecules of the size of this compound. espublisher.com

DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. orientjchem.org For this compound, a key aspect of its geometry is the conformation, particularly the orientation of the ethyl group and the carboxyl group relative to the benzene (B151609) ring. Studies on the related molecule ethyl benzoate (B1203000) have identified two primary conformations: a planar form, where the carboxyl group is in the same plane as the aromatic ring, and a non-planar form. researchgate.net The planar conformation allows for conjugation between the π-system of the ring and the carboxyl group, which is energetically favorable. researchgate.net DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles for these conformers.

Energetics, or the study of the energy of the molecule, is another critical area addressed by DFT. This includes calculating the total energy of different conformations to identify the most stable (lowest energy) state. researchgate.net The energy difference between various conformers, such as the rotational barriers, can also be computed. Furthermore, DFT is used to calculate interaction energies, for example, the adsorption energy of ethyl benzoate on surfaces like magnesium chloride (MgCl₂), which is relevant in catalysis. researchgate.net In one study, the adsorption energy of ethyl benzoate on a MgCl₂ surface was calculated to be between 16 and 24 kcal/mol, depending on the specific surface and coordination mode (monodentate vs. bidentate). researchgate.net

Table 1: Examples of Energetic Data from DFT Calculations for Ethyl Benzoate This table illustrates the type of energetic data obtained from DFT calculations, using ethyl benzoate as a direct model.

Parameter Description Example Value (kcal/mol) Source
Adsorption Energy (Monodentate) Energy released when one point of the molecule (carbonyl oxygen) binds to a surface. 16.7 researchgate.net
Adsorption Energy (Bidentate) Energy released when two points of the molecule (carbonyl and ether oxygens) bind to a surface. 24.0 researchgate.net
Conjugation Energy The stabilization energy gained from the interaction between the aromatic ring and the carboxyl group. 8.0 researchgate.net

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. ajchem-a.com Methods like Hartree-Fock (HF) are considered ab initio. austinpublishinggroup.com These methods, along with DFT, are used to analyze the electron density distribution and the frontier molecular orbitals (FMOs). conicet.gov.ar

The electron density distribution reveals how electrons are spread throughout the molecule, indicating regions that are electron-rich or electron-poor. conicet.gov.ar This is visualized using a molecular electrostatic potential (MEP) map, which is crucial for predicting sites for electrophilic and nucleophilic attack. conicet.gov.arresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. nih.gov The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. conicet.gov.ar

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. austinpublishinggroup.comorientjchem.org A large gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. austinpublishinggroup.comconicet.gov.ar Conversely, a small gap indicates a molecule that is more polarizable and reactive. orientjchem.org From these orbital energies, various global reactivity descriptors can be calculated. orientjchem.orgconicet.gov.ar

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies This table defines key reactivity parameters that are calculated from the energies of frontier molecular orbitals.

Descriptor Formula Description Source
Ionization Potential (I) I = -EHOMO The energy required to remove an electron from a molecule. orientjchem.orgconicet.gov.ar
Electron Affinity (A) A = -ELUMO The energy released when an electron is added to a molecule. orientjchem.orgconicet.gov.ar
Energy Gap (ΔE) ΔE = ELUMO - EHOMO An indicator of kinetic stability and chemical reactivity. orientjchem.orgconicet.gov.ar
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Measures the resistance of a molecule to change its electron configuration. orientjchem.orgconicet.gov.ar
Electronegativity (χ) χ = (I + A) / 2 The ability of a molecule to attract electrons. orientjchem.orgconicet.gov.ar
Chemical Softness (S) S = 1 / η The reciprocal of hardness; indicates higher reactivity. orientjchem.orgconicet.gov.ar
Electrophilicity Index (ω) ω = χ² / (2η) A measure of the electrophilic character of a molecule. orientjchem.orgconicet.gov.ar

Computational models are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a molecule. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for assigning signals in experimental spectra. acs.org For this compound, the chemical shifts of the aromatic protons, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and the various carbon atoms can be accurately predicted. For instance, in the related ethyl benzoate, the protons of the -CH₂- group of the ethyl ester typically appear around 4-4.5 ppm, while the methyl protons appear around 1-1.5 ppm. acs.org

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. mdpi.com Each peak in an IR spectrum relates to a specific vibrational mode, such as the stretching of C=O, C-O, or C-H bonds. Comparing the calculated vibrational frequencies with experimental IR spectra helps in the detailed assignment of these bands. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which are observed in UV-Visible (UV-Vis) spectroscopy. researchgate.netchemrxiv.org The calculation provides the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). chemrxiv.orgresearchgate.net These calculations can explain the origin of the observed absorption bands, typically arising from π → π* transitions within the aromatic system. espublisher.com

Table 3: Typical ¹H NMR Chemical Shift Ranges for Ethyl Benzoate Fragments The chemical environments in this compound are nearly identical to ethyl benzoate, making this data a reliable guide.

Functional Group Hydrogen Type Typical Chemical Shift (δ, ppm) Source
Ethyl Group -O-CH₂-CH₃ 3.5 - 4.8 acs.org
Ethyl Group -O-CH₂-CH₃ 1.0 - 1.5 acs.org
Benzoyl Group Aromatic Protons 7.2 - 8.2 acs.org

Ab Initio Methods for Electron Density Distribution and Frontier Molecular Orbital (HOMO/LUMO) Analysis

Molecular Dynamics (MD) Simulations of this compound in Condensed Phases

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. bnl.gov MD simulations are particularly useful for investigating the behavior of molecules in condensed phases, such as in a solvent, providing insights into dynamic processes. scielo.brzju.edu.cn The simulations rely on a "force field," a set of parameters that defines the potential energy of the system, to calculate the forces between atoms and integrate their equations of motion. scielo.brmdpi.com

Solvation dynamics refers to how the solvent molecules rearrange themselves in response to a change in the solute's charge distribution. rsc.org MD simulations can model the explicit interactions between a this compound molecule and the surrounding solvent molecules. rsc.org This is crucial for understanding how the solvent influences the solute's properties and reactivity.

The simulations can reveal the structure of the solvation shell—the layer of solvent molecules immediately surrounding the solute. They also quantify the intermolecular interactions, which can include:

Van der Waals forces: Weak, short-range attractions and repulsions.

Dipole-dipole interactions: Since this compound is a polar molecule, its dipole moment will interact strongly with polar solvent molecules. researchgate.net Studies on binary mixtures of ethyl benzoate with polar solvents have shown that strong dipole-dipole interactions are present. researchgate.net

Hydrogen bonding: While this compound cannot donate a hydrogen bond, its carbonyl and ether oxygens can act as hydrogen bond acceptors with protic solvents like water or alcohols.

MD simulations can calculate interaction energies between the solute and solvent, providing a quantitative measure of the strength of these interactions. mdpi.com This information is vital for understanding solubility and the effect of the solvent on reaction rates and equilibria. weebly.com

MD simulations provide a dynamic picture of a molecule's conformational flexibility. nih.gov Unlike static quantum calculations that find minimum energy structures, MD explores the full range of accessible conformations at a given temperature by simulating the molecule's movements over time. bnl.gov

For this compound, MD simulations can be used to study the rotational dynamics of the ethyl group and the ester group. The simulation trajectory shows the molecule constantly twisting and vibrating. Analysis of this trajectory can identify the most populated conformational states and the energy barriers for converting between them. For example, the rotation of the ethyl group is a dynamic process with a specific energy barrier. acs.org MD simulations on similar systems have been used to calculate such rotational barriers, which are often low enough to allow for rapid rotation at room temperature. acs.org These dynamic conformational changes can be important for how the molecule interacts with other molecules or surfaces.

Solvation Dynamics and Intermolecular Interactions of this compound

Reaction Mechanism Elucidation and Transition State Modeling using Computational Chemistry for this compound

Computational chemistry, particularly through the use of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of chemical reactions at a molecular level. For derivatives of benzoic acid like this compound, these theoretical studies provide deep insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states that govern reaction rates. While research often focuses on a series of substituted benzoates, the principles and findings are directly applicable to understanding the reactivity of the this compound isomer.

Base-Catalyzed Hydrolysis (Saponification)

One of the most extensively studied reactions for esters is base-catalyzed hydrolysis, or saponification. masterorganicchemistry.com Computational studies have been employed to detail the mechanism for related compounds like ethyl benzoate, which provides a direct model for this compound.

A detailed computational study traced the reaction paths for the base-catalyzed hydrolysis of ethyl benzoate using a model that included explicit water molecules to simulate the solvent effect. beilstein-journals.org The study examined the nucleophilic addition of a hydroxide (B78521) ion, considering both a direct attack and a general base-catalyzed process where a water molecule facilitates the proton transfer. The calculations indicated that the general base-catalyzed pathway is more favorable. beilstein-journals.org

Calculated Activation Energies for the First Transition State (TS1) of Ethyl Benzoate Hydrolysis with Varying Solvent Models. beilstein-journals.org
Solvent Model (Number of H₂O molecules, n)Activation Energy (Eₐ, kcal/mol)Activation Free Energy (ΔG, kcal/mol)
3+8.94+13.55
5+10.61+14.88
8+11.83+16.03
12+12.63+16.89
16+12.56+16.92
24+12.55+16.94
32+12.60+16.98

Transition State Geometry

The geometry of the transition state is crucial for understanding the reaction mechanism. For the rate-determining hydroxide addition step, computational models reveal key structural features. In the transition state, the hydroxide ion is in the process of forming a new C-O bond with the carbonyl carbon, while the carbonyl C=O double bond is elongating and weakening. The geometry around the carbonyl carbon shifts from trigonal planar in the reactant ester towards a tetrahedral arrangement in the intermediate. masterorganicchemistry.combeilstein-journals.org Water molecules in the cluster model play a vital role in stabilizing the developing negative charge on the oxygen atoms through a network of hydrogen bonds. beilstein-journals.org

Key Interatomic Distances (Å) in the Calculated Transition State (TS1) for Ethyl Benzoate Hydrolysis. beilstein-journals.org
Interacting AtomsDescriptionCalculated Distance (Å) in TS1 (n=16 model)
C-O(nucleophile)Forming bond between carbonyl carbon and attacking hydroxide~1.9 - 2.1
C=O(carbonyl)Elongating carbonyl bond~1.25 - 1.30

Note: The exact distances vary depending on the level of theory and the solvent model used. The values represent typical ranges found in such computational studies.

Acid-Catalyzed Hydrolysis and Esterification

The reverse reaction, Fischer esterification, and acid-catalyzed hydrolysis share related mechanisms that have also been investigated computationally. These reactions proceed via protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by an alcohol (esterification) or water (hydrolysis). rsc.orgmit.edu DFT calculations have been instrumental in correcting older proposed mechanisms, showing, for instance, that the protonated carbonyl oxygen species is an inert positive ion and that the reaction is a two-step process involving the protonation of the hydroxyl-oxygen of the carboxylic acid (or the alkoxy oxygen of the ester). rsc.org The formation of a tetrahedral intermediate is a key feature, and computational studies have helped to determine the number of solvent molecules necessary to facilitate this process and to calculate the activation barriers for the formation and decomposition of this intermediate. researchgate.net

Advanced Applications of 4 Ethylbenzoate in Chemical Sciences and Technology

4-Ethylbenzoate as a Key Intermediate in Complex Organic Synthesis

This compound, a derivative of benzoic acid, serves as a significant intermediate in the synthesis of a variety of organic compounds. ontosight.ai Its structural features, including the aromatic ring and the ethyl ester group, allow for diverse chemical transformations, making it a valuable building block in the production of specialty chemicals, pharmaceuticals, and materials.

This compound is a crucial precursor in the synthesis of more complex molecules for pharmaceutical and specialty chemical applications. ontosight.ai Its derivatives are explored for a range of biological activities. For instance, some benzoate (B1203000) derivatives have shown potential as antimicrobial and anti-inflammatory agents.

One of the key applications of this compound is in the synthesis of pharmaceutical intermediates. For example, it is a starting material in the multi-step synthesis of various compounds, including those with potential therapeutic uses. ijpsr.comgoogle.com The synthesis of benzocaine, a local anesthetic, can start from a derivative of this compound, highlighting its role in creating active pharmaceutical ingredients. google.com The process often involves reactions such as nitration, followed by reduction and further modifications to yield the final product. ijpsr.comgoogle.com

The synthesis of various heterocyclic compounds also utilizes this compound derivatives. For example, N-substituted (this compound) amic acids can be synthesized and subsequently converted to imides and isoimides, which are classes of compounds with known biological activities. anjs.edu.iq Additionally, this compound can be a precursor for creating 2-azetidinone derivatives, which are part of the β-lactam class of antibiotics. ijpsr.com

The following table summarizes some examples of pharmaceutical and specialty chemical intermediates synthesized from this compound and its derivatives.

PrecursorSynthetic TargetApplication/Significance
4-Nitro ethyl benzoate4-Nitro benzohydrazide, Schiff bases, 2-AzetidinonesIntermediates for antimicrobial compounds. ijpsr.com
Ethyl-p-amino benzoateN-ethylbenzoate-1,2,3-triazole derivatives, Amic acids, Imides, IsoimidesHeterocyclic compounds with potential biological activities. anjs.edu.iq
4-Ethylbenzoic acidIntermediates for dyes and pharmaceuticalsBuilding block for various organic compounds. ontosight.ai
4-Ethylbenzoyl chlorideEthylene-bis(this compound)Intermediate for further polymerization reactions. rsc.org

In the field of agrochemicals, 4-ethylbenzoic acid, derived from this compound, serves as an intermediate in the production of insecticides like fenozide and methoxyfenozide. chembk.com The structural features of these molecules, originating from the this compound backbone, are crucial for their pesticidal activity. Furthermore, ethyl and amino substituted benzoates can enhance the lipid solubility of compounds, making them effective as carriers for pesticides. vulcanchem.com

This compound also plays a significant role in polymer chemistry. It is used as a comonomer or as a precursor to monomers in the synthesis of various polymers. For instance, ethylene-bis(this compound) can be synthesized from 4-ethylbenzoyl chloride and ethylene (B1197577) glycol, which can then be used in radical coupling polymerization to create new polymer structures. rsc.org In another application, a polymer named poly[4-imino(N-4-ethylbenzoate)benzene p-styrenesulphonate] has been synthesized and investigated for its potential in drug release systems. biomedres.usresearchgate.net

The use of this compound extends to the preparation of catalysts for olefin polymerization. It can act as an internal electron-donating species in Ziegler-Natta catalysts, which are used for producing polymers like polypropylene. google.commdpi.com The presence of ethyl benzoate in the catalyst formulation influences the polymer's properties. mdpi.com

Precursor in the Synthesis of Specialty Chemicals and Pharmaceutical Intermediates (Synthetic Chemistry Focus)

Materials Science Applications of this compound Derivatives

The versatility of the this compound structure allows for its incorporation into a wide array of materials, imparting specific and desirable properties. Its derivatives are integral to the design of advanced polymers, liquid crystals, and nanomaterials.

Derivatives of this compound are utilized in the design and synthesis of novel polymers with tailored properties. The rigid aromatic core and the flexible ethyl group of the this compound moiety can be exploited to control the physical and mechanical characteristics of the resulting polymer. For example, this compound derivatives have been incorporated into the structure of experimental surface sealants. scielo.brscielo.br In one study, a tertiary amine derivative, 4-ethyl benzoate dimethylamino (EDBA), was used as part of the photoinitiator system for curing dental sealants. scielo.brscielo.br

The synthesis of block copolymers with varying architectures can also involve this compound. In coordinated anionic ring opening polymerization, ethyl benzoate has been used as a protective additive to suppress transesterification, allowing for the formation of well-defined block copolymers. nih.govntu.edu.sg This control over the polymer architecture is crucial for creating materials with specific thermal and mechanical properties. Furthermore, research has demonstrated the synthesis of poly[4-imino(N-4-ethylbenzoate)benzene p-styrenesulphonate], a polymer designed for potential drug release applications, showcasing the functionalization possibilities of this compound-containing monomers. biomedres.usresearchgate.net

The unique molecular shape of this compound derivatives makes them suitable components for liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal. For instance, 4-cyano-3-fluorophenyl this compound is a known monotropic liquid crystalline molecule. mdpi.com This compound has been incorporated into thermoplastic polyester (B1180765) elastomers to create materials with enhanced water resistance and potential applications as anticorrosion coatings. mdpi.comnih.gov The liquid crystalline properties of such compounds are highly dependent on their molecular structure, and the this compound unit plays a key role in defining these characteristics. google.com

In the realm of photochromic systems, materials that change their color upon exposure to light, this compound derivatives have also found application. Diarylethenes containing ethyl benzoate substituents have been synthesized and studied for their photochromic and aggregation-induced emission (AIE) properties. researcher.liferesearchgate.net These materials exhibit reversible color changes under UV and visible light irradiation, making them promising for applications in optical data storage and smart devices. researcher.liferesearchgate.net The ethyl benzoate group in these molecules influences their electronic and structural properties, which in turn affects their photochromic behavior. researchgate.net

The table below highlights some examples of this compound derivatives used in liquid crystal and photochromic material design.

This compound DerivativeMaterial TypeKey Property/Application
4-Cyano-3-fluorophenyl this compoundLiquid CrystalMonotropic liquid crystalline behavior, used in anticorrosion coatings. mdpi.comnih.gov
Diarylethene with ethyl benzoate substituentPhotochromic MaterialReversible photochromism and aggregation-induced emission. researcher.liferesearchgate.net
4-Hydroxyphenyl-4-ethylbenzoate (HPEB)Liquid Crystal PrecursorIntermediate for the synthesis of side-chain liquid crystal polymers. researchgate.net

This compound and its derivatives can act as templating agents in the synthesis of nanomaterials, guiding the formation of specific structures. biosynth.com A notable example is the use of methyl this compound as a template molecule for the synthesis of hydrotalcite, a type of layered double hydroxide (B78521). biosynth.com Templating methods in nanomaterial synthesis are attractive because they offer control over the size, shape, and morphology of the resulting nanoparticles. mdpi.com

In the synthesis of hydrotalcite, the template molecule influences the nucleation and crystal growth processes, leading to materials with desired properties. biosynth.com While the specific mechanism of how methyl this compound templates the growth of hydrotalcite is a subject of ongoing research, it is understood that the organic molecule directs the arrangement of the inorganic layers. biosynth.comniscpr.res.in The use of organic templates is a common strategy in the synthesis of various nanomaterials, including metal oxides and silica (B1680970) nanocapsules, to achieve finer control over their structure. mdpi.comresearchgate.net For instance, in the synthesis of silica nanocapsules, surfactant molecules are used as templates to create mesoporous structures. researchgate.net Similarly, this compound can be used as an internal standard in the analysis of products from reactions catalyzed by materials like polyoxometalate-pillared hydrotalcite. researchgate.net

Design of Liquid Crystalline Materials and Photochromic Systems Utilizing this compound Moieties

Role in Flavor and Fragrance Chemistry: Structure-Odor Relationships and Biosynthesis (Academic Focus)

Ethyl this compound, and related benzoate esters, are significant components in the fields of flavor and fragrance, valued for their characteristic aromas. cymitquimica.com Their application and sensory properties are deeply rooted in their molecular structure and the natural pathways through which they are synthesized in plants.

The formation of benzoate esters in plants is a complex process involving multiple enzymatic steps. The biosynthesis of benzenoids, including ethyl benzoate, originates from the amino acid phenylalanine. nih.govpnas.org Phenylalanine is first converted to cinnamic acid, which then undergoes side-chain shortening to produce benzoic acid or its activated form, benzoyl-CoA. nih.govpnas.org This conversion can occur through two main routes: the β-oxidative pathway and the non-β-oxidative pathway. pnas.org

In petunia flowers, it has been shown that both pathways contribute to the formation of benzenoid compounds. pnas.org The β-oxidative pathway, which is localized in the peroxisomes, involves the conversion of cinnamic acid to cinnamoyl-CoA. pnas.orgpnas.org This is followed by a series of reactions analogous to fatty acid β-oxidation, ultimately yielding benzoyl-CoA. pnas.org Key enzymes in this pathway include cinnamate-CoA ligase (PhCNL), cinnamoyl-CoA hydratase-dehydrogenase (PhCHD), and 3-ketoacyl-CoA thiolase (PhKAT1). pnas.org

The final step in the formation of ethyl benzoate is the esterification process. This reaction is catalyzed by alcohol acyltransferases (AATs), which belong to the BAHD acyltransferase family. nih.govfrontiersin.org These enzymes facilitate the transfer of the benzoyl group from benzoyl-CoA to an alcohol, such as ethanol (B145695), to form the corresponding ester. frontiersin.org For instance, research on Lilium 'Siberia' identified a novel BAHD acyltransferase, LoAAT1, responsible for the biosynthesis of both ethyl benzoate and methyl benzoate. frontiersin.orgnih.gov This was a significant finding, as the formation of methyl benzoate is more commonly associated with SABATH family methyltransferases. nih.govfrontiersin.org In ripe kiwifruit, the formation of ethyl benzoate is specifically catalyzed by the alcohol acyltransferase AT16, which mediates the benzoylation of ethanol. nih.govfrontiersin.org

The production of these volatile esters in flowers is often regulated by floral development and can be specific to certain parts of the flower, like the tepals in lilies. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Ethyl Benzoate

Enzyme/Enzyme FamilyRolePathwayPrecursorsProduct
Phenylalanine ammonia-lyase (PAL)Deamination of phenylalaninePhenylpropanoid PathwayL-phenylalanineCinnamic acid
Cinnamate-CoA ligase (PhCNL)Conversion of cinnamic acid to its CoA thioesterβ-Oxidative PathwayCinnamic acidCinnamoyl-CoA
Cinnamoyl-CoA hydratase-dehydrogenase (PhCHD)Two-step conversion of cinnamoyl-CoAβ-Oxidative PathwayCinnamoyl-CoA3-oxo-3-phenylpropanoyl-CoA
3-ketoacyl-CoA thiolase (PhKAT1)Thiolytic cleavageβ-Oxidative Pathway3-oxo-3-phenylpropanoyl-CoABenzoyl-CoA
Alcohol Acyltransferase (AAT) (e.g., LoAAT1)EsterificationFinal StepBenzoyl-CoA, EthanolEthyl Benzoate

The relationship between the molecular structure of a chemical and its perceived odor is a central concept in fragrance chemistry. For benzoate esters, the characteristic fruity and sweet scents are intrinsically linked to the ester functional group. chemrxiv.org

Ethyl benzoate is described as having a pleasant, fruity odor. cymitquimica.com This is consistent with the general observation that esters are often associated with fruity smells. chemrxiv.org Studies using computational models to predict odor from structure have reinforced this link. For example, altering the structure of ethyl benzoate to remove the ester group would likely eliminate its "fruity" scent characteristic. chemrxiv.org The shape, size, and electronic properties of a molecule are all determining factors for its interaction with olfactory receptors. perfumerflavorist.comcore.ac.uk

The nature of the alcohol and acyl groups in an ester significantly influences its odor profile. For instance, while benzyl (B1604629) benzoate has a weak, sweet, balsamic odor, the smaller ester methyl propionate (B1217596) has a strong fruity scent. core.ac.uk Even minor structural modifications can lead to substantial changes in perceived aroma. Research on various esters has shown that factors like chain length and branching can dramatically alter odor thresholds and character. researchgate.net For example, ethyl 3-methylbutyrate is noted for its fruity odor and has an extremely low odor threshold. researchgate.net

The complexity of structure-odor relationships (SOR) is highlighted by the fact that molecules with very different structures can sometimes elicit similar smells, such as various synthetic musks, while structurally similar molecules, like isomers, can have distinct odors. chemrxiv.orgresearchgate.net

Table 2: Odor Profile of Selected Benzoate and Related Esters

CompoundStructureOdor Description
Ethyl this compound C₁₁H₁₄O₂Pleasant, fruity. cymitquimica.com
Ethyl Benzoate C₉H₁₀O₂Sweet, wintergreen, fruity, medicinal, cherry, grape. wikipedia.org
Methyl Benzoate C₈H₈O₂Floral fragrance. nih.gov
Benzyl Benzoate C₁₄H₁₂O₂Weak, sweet, balsamic. core.ac.uk
Ethyl 3-methylbutyrate C₇H₁₄O₂Fruity, with a very low odor threshold. researchgate.net

Biosynthetic Pathways of Ethyl Benzoate in Plants

Catalytic and Solvent Applications in Organic Reactions

Beyond its use in fragrances, this compound and its close analog ethyl benzoate serve important functions in synthetic organic chemistry, primarily as solvents and as products of catalytic reactions.

Ethyl benzoate is highly soluble in common organic solvents like alcohols and ethyl acetate (B1210297), but only slightly soluble in water. solubilityofthings.com This property makes it a useful solvent for various substances, particularly in the paint and coatings industry. solubilityofthings.com Its solvent properties are also crucial in the synthesis of a wide range of other organic compounds. chemicalbook.com

The synthesis of ethyl benzoate itself is a classic example of an acid-catalyzed esterification reaction, known as Fischer esterification. This reaction involves treating benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comcibtech.org To improve the yield, the equilibrium of this reversible reaction is shifted towards the product side by removing the water that is formed. chemicalbook.com

Recent research has explored more efficient and environmentally friendly catalytic methods. One study demonstrated the use of expandable graphite (B72142), pre-treated with sulfuric acid, as an effective catalyst for the synthesis of ethyl benzoate under microwave heating conditions. cibtech.org This method achieved a yield of 80.1% in about 1.5 hours, showcasing a significant improvement in reaction time compared to conventional heating. cibtech.org

Ethyl benzoate can also be a reactant in catalyzed reactions. For example, its ammonolysis (reaction with ammonia) to form benzamide (B126) can be catalyzed by acids in liquid ammonia. acs.org This highlights its role as a starting material or intermediate in the synthesis of other valuable chemical compounds. cymitquimica.com

Environmental Fate and Degradation Studies of 4 Ethylbenzoate Academic Focus

Abiotic Degradation Mechanisms of 4-Ethylbenzoate in Environmental Matrices

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For this compound, the primary abiotic mechanisms are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is a process where light energy drives chemical breakdown. While direct photolysis studies specifically on this compound are limited, research on structurally similar aromatic esters provides insight into potential pathways. For instance, studies on derivatives like 4-cyano-3-fluorophenyl this compound (CEB-F) show that degradation under UV photolysis follows first-order kinetics. nih.gov The proposed mechanisms involve attacks by reactive oxygen species (ROS), hydroxylation, and cleavage of the ester (C-O) bond, leading to the formation of smaller molecular compounds. nih.gov

For related compounds such as ethylparaben (B1671687) (ethyl 4-hydroxybenzoate), photolysis in water can lead to the formation of oligomeric products, which in some cases may exhibit different biological activity than the parent compound. gdut.edu.cn The process is initiated by the formation of excited triplet state molecules, followed by bond cleavage and radical-radical reactions. gdut.edu.cn General photochemical reaction mechanisms for organic compounds in water often involve photo-induced cleavage of specific bonds, intramolecular bond formation, and rearrangement. nih.gov For aromatic esters, the absorption of UV light can lead to the homolytic or heterolytic cleavage of bonds, such as the C–O ester linkage, initiating a cascade of degradation reactions. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, yielding 4-ethylbenzoic acid and ethanol (B145695). asm.orgsserc.org.uk The rate of this reaction is influenced by pH and temperature.

Studies on the alkaline hydrolysis of ethyl benzoate (B1203000) (a close structural analog) in various ethanol-water mixtures have shown that the reaction follows second-order kinetics. chemicaljournals.comijsrst.com The rate constants vary with solvent composition and temperature. chemicaljournals.comijsrst.com Theoretical studies using quantum chemical calculations on the acid-catalyzed hydrolysis of ethyl benzoate have determined an activation free energy of 26.4 kcal/mol, which is consistent with experimental values. researchgate.net The reaction mechanism involves the participation of water molecules in the transition state. researchgate.net Research on a series of benzoate esters confirmed that the hydrolytic stability is dependent on the structure of the ester's alcohol group. acs.org

Table 1: Hydrolysis Data for Ethyl Benzoate (Structural Analog)

ConditionKinetic ModelReported Half-Life / Rate ConstantReference
Base-catalyzed (LiOH)Pseudo-first-ordert₁/₂ = 14 min acs.org
Acid-catalyzed (Aqueous)Theoretical CalculationActivation Free Energy (ΔG‡) = 26.4 kcal/mol researchgate.net
Alkaline (Ethanol-Water)Second-orderRate constants vary with temperature and solvent mix ijsrst.com

Photolytic Degradation Pathways under Simulated Environmental Conditions

Biotic Degradation Pathways of this compound

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic compounds like this compound from the environment.

The biodegradation of this compound has been a subject of significant academic interest, particularly in the context of genetically engineering microbial pathways. The TOL plasmid pathway, found in some Pseudomonas species, is responsible for the degradation of toluene (B28343) and benzoates. However, the wild-type pathway is inefficient at degrading this compound. nih.gov This is due to two main bottlenecks: the pathway's regulatory protein is not induced by this compound, and a key enzyme, catechol 2,3-dioxygenase (C23O), is inactivated by the metabolic intermediate, 4-ethylcatechol (B135975). asm.orgnih.govebi.ac.uk

Researchers have successfully restructured the TOL pathway to overcome these limitations. By selecting for mutant bacteria, they have isolated strains with an altered pathway regulator that is activated by this compound and a modified C23O enzyme that is less sensitive to inactivation and capable of efficiently oxidizing 4-ethylcatechol. nih.govebi.ac.uk This engineered pathway enables host bacteria, such as Pseudomonas putida, to utilize this compound as a carbon and energy source. nih.govnih.govasm.org Other research has pointed to the involvement of cytochrome P450 enzymes, such as CYP199A4, which can catalyze the hydroxylation and desaturation of p-ethylbenzoate, representing another potential biotransformation route.

Table 2: Key Microbial Strains and Enzymes in this compound Biotransformation

MicroorganismEnzyme System/PathwayFunctionReference
Pseudomonas putida KT2440(pWWO-EB62)Engineered TOL plasmid pathwayComplete degradation of this compound. nih.govasm.org
Pseudomonas sp.Mutant Catechol 2,3-dioxygenase (C23O)Cleaves the aromatic ring of the 4-ethylcatechol intermediate without being inactivated. asm.orgnih.govebi.ac.uk
Pseudomonas sp.Mutant XylS regulator proteinInduces the catabolic pathway in response to this compound. asm.orgnih.gov

The rate and extent of this compound biodegradation in the environment are governed by a complex interplay of various factors. These can be broadly categorized as physicochemical conditions and the bioavailability of the compound.

Physicochemical Factors : Environmental parameters such as temperature, pH, and nutrient availability significantly impact microbial activity. Biodegradation of hydrocarbons generally occurs over a wide range of temperatures, with optimal rates often observed between 30-40°C in soil and 20-30°C in freshwater. nih.gov The survival of engineered Pseudomonas putida strains capable of degrading this compound has been shown to be better at lower temperatures (4 and 25°C) compared to higher temperatures (37°C). asm.org The availability of essential nutrients, particularly nitrogen and phosphorus, can be a limiting factor for microbial growth and, consequently, for the degradation of carbon-rich pollutants. nih.gov Oxygen is another critical factor, as aerobic degradation pathways, which are often faster, depend on its presence.

Bioavailability : For a microorganism to degrade a compound, it must be able to access it. The bioavailability of this compound can be limited by its low water solubility and its tendency to bind to soil organic matter. researchgate.net Degradation is often limited by the rate of mass transfer from a non-aqueous phase to the aqueous phase where microbial activity occurs. The presence of other aromatic compounds can also influence degradation; some may be cometabolized, while others might have a detrimental effect on the survival of specific degrading bacteria. asm.org

Microbial Metabolism and Enzyme Systems Involved in this compound Biotransformation

Advanced Analytical Techniques for Environmental Monitoring of this compound Traces

Detecting and quantifying trace amounts of this compound in complex environmental matrices like water, soil, and sediment requires sensitive and selective analytical methods. The standard approach involves a combination of chromatographic separation and mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. impactfactor.org It offers excellent separation efficiency and provides definitive identification based on both the retention time and the mass spectrum of the compound. impactfactor.orgnih.gov To enhance sensitivity and reduce matrix interference, sample preparation is critical. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free pre-concentration technique frequently coupled with GC-MS. mdpi.com It is effective for isolating volatile and semi-volatile analytes from a sample matrix onto a coated fiber, which is then thermally desorbed in the GC inlet. This method has been successfully used to identify methyl this compound, a related compound, in environmental samples. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used, often coupled with UV or mass spectrometry detectors. cdc.gov For complex samples, advanced high-resolution mass spectrometry (HRMS) systems, such as Orbitrap-based instruments, allow for non-targeted screening and the tentative identification of a wide range of organic contaminants without needing prior knowledge of their presence. eurofins.com Sample extraction for water analysis often employs Solid-Phase Extraction (SPE) , where the analyte is adsorbed from the water sample onto a solid sorbent cartridge and then eluted with a small volume of organic solvent, effectively concentrating the analyte and cleaning up the sample before instrumental analysis. eurofins.com

Future Research Directions and Emerging Paradigms for 4 Ethylbenzoate

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in 4-Ethylbenzoate Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and material science. For this compound, these computational tools offer a powerful approach to overcoming challenges in synthesis optimization and property prediction.

Predictive Modeling of Reaction Outcomes: Machine learning models are increasingly being developed to forecast the outcomes of chemical reactions, including predicting yields with high accuracy. For the synthesis of this compound, which is often achieved through Fischer esterification, ML algorithms can be trained on large datasets of reaction parameters. These parameters include temperature, catalyst type and concentration, reactant ratios, and reaction time. By identifying complex patterns in this data, ML models can predict the optimal conditions for maximizing the yield and purity of this compound, thereby reducing the need for extensive and time-consuming trial-and-error experimentation. For instance, models like Gradient Boosting Trees (GBT) and Deep Neural Networks (DNN) have shown significant promise in predicting chemical reaction outcomes.

Accelerating Discovery with Language Models: Recent advancements have seen the development of large language models (LLMs) specifically fine-tuned for chemistry, such as Chemma. These models can process reaction SMILES (Simplified Molecular Input Line Entry System) and predict yields, suggest optimal reaction conditions, and even propose retrosynthetic pathways. For this compound, such a tool could be used to explore a vast chemical reaction space to identify novel, high-yielding synthetic routes that a human chemist might not consider.

Predicting Physicochemical and Material Properties: Beyond synthesis, AI can predict the physical, chemical, and even sensory properties of molecules like this compound. Graph Neural Networks (GNNs) can learn relationships between a molecule's structure and its properties, such as its fragrance profile. Given that ethyl benzoate (B1203000) is known for its fruity scent, these models could be used to predict how modifications to the this compound structure would alter its scent, guiding the design of new fragrance molecules. Density Functional Theory (DFT) calculations, often used in conjunction with ML, can provide insights into the electronic structure and reactivity of this compound, which is crucial for designing its use in advanced materials.

The table below illustrates a conceptual comparison of different ML models that could be applied to predict the reaction yield for the synthesis of this compound.

Model TypeInput FeaturesPotential PerformanceInterpretability
Random Forest Reactant structures, catalyst, temperature, solvent, timeHigh accuracy for tabular dataHigh (feature importance can be extracted)
Gradient Boosting Trees (GBT) Reactant structures, catalyst, temperature, solvent, timeVery high accuracy, often outperforms Random ForestModerate
Deep Neural Network (DNN) Molecular fingerprints, SMILES strings, reaction graphsHigh accuracy, excels with large and complex datasetsLow ("black box" nature)
Transformer (LLM-based) Reaction SMILES stringsState-of-the-art for yield prediction, can generalize wellLow, but emerging methods for interpretation

This table is a conceptual representation based on current trends in machine learning for chemical reaction prediction.

By leveraging these AI and ML paradigms, future research on this compound can become more efficient, predictive, and innovative, accelerating the pace of discovery in both its synthesis and application.

Development of Novel and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact, improve safety, and increase efficiency. For this compound, this translates into exploring alternative catalysts, energy sources, and reaction media to move beyond traditional methods that often rely on harsh conditions and hazardous materials.

Heterogeneous Catalysis: The conventional synthesis of ethyl benzoate, Fischer esterification, typically uses a homogeneous acid catalyst like sulfuric acid, which is corrosive and difficult to separate from the reaction mixture, leading to waste generation during neutralization. A significant area of research is the development of solid acid catalysts. These heterogeneous catalysts are easily separable, reusable, and often less corrosive. Materials being investigated include:

Ion-exchange resins: Resins like Amberlyst 39 have been studied for the synthesis and hydrolysis of ethyl benzoate. They offer good catalytic activity and can be used in fixed-bed reactors, simplifying continuous processing.

Modified Clays (B1170129): Acid-activated clays can serve as effective and low-cost solid acid catalysts, with some studies showing they can lead to conversion rates above 99.5%.

Zeolites and Supported Acids: Zeolites and acids supported on materials like silica (B1680970) (H2SO4/SiO2) provide high surface area and tunable acidity, enhancing catalytic efficiency.

Novel Ceramic Catalysts: Materials such as SO4(2-)/Ti3AlC2 have demonstrated high conversion rates for benzoic acid and excellent selectivity for the corresponding ester.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to chemical catalysts. Lipases, in particular, are well-suited for esterification reactions and can operate under mild conditions (lower temperature and pressure), reducing energy consumption. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CaL-B), allows for easy recovery and reuse of the biocatalyst. Research in this area focuses on optimizing reaction conditions and developing robust immobilized enzyme systems for the synthesis of aromatic esters like this compound. Oxidative fermentation using microbes expressing specific enzymes like toluene (B28343) dioxygenases also presents a potential biocatalytic route.

Alternative Energy Sources and Reaction Conditions:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the esterification reaction, drastically reducing reaction times from hours to minutes. This method offers efficient energy transfer directly to the reactants, minimizing heat loss and often leading to higher yields.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. When combined with technologies like supercritical conditions (e.g., supercritical ethanol), flow reactors can achieve high yields of ethyl benzoate in very short residence times.

Solvent-Free Systems: Conducting the reaction without a solvent (a "neat" reaction) or using one of the reactants, such as ethanol (B145695), in excess as the solvent, reduces waste and simplifies purification. The use of a water-carrying agent (entrainer) like cyclohexane (B81311) can help remove the water byproduct and drive the reaction equilibrium towards the product.

The table below summarizes the advantages of these emerging sustainable synthetic routes compared to the traditional approach.

Synthetic RouteCatalystKey Advantages
Traditional Fischer Esterification Sulfuric Acid (H₂SO₄)Well-established, low catalyst cost
Heterogeneous Catalysis Solid Acids (e.g., Resins, Clays, Zeolites)Reusable catalyst, reduced corrosion, simplified purification, less waste.
Biocatalysis Immobilized Lipases (e.g., CaL-B)High selectivity, mild reaction conditions, biodegradable catalyst, low energy use.
Microwave-Assisted Synthesis Acid or Solid CatalystDrastically reduced reaction times, efficient heating, often higher yields.
Flow Chemistry Acid or Solid CatalystEnhanced safety and control, easy scalability, high throughput.

The development of these novel and sustainable routes is crucial for aligning the production of this compound with modern principles of green chemistry, making its synthesis more economical and environmentally responsible.

Exploration of Unprecedented Reactivity and Catalytic Applications

While this compound is often seen as a stable final product, such as a fragrance or flavoring agent, its molecular structure holds potential for further chemical transformations. Future research is set to explore its reactivity in novel ways, particularly through the activation of otherwise inert chemical bonds, and to utilize its derivatives in new catalytic systems.

C–H Bond Activation and Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds. For this compound, this involves activating the C–H bonds on the aromatic ring. This approach avoids the need for pre-functionalized starting materials (like halogenated or boronic acid-substituted benzoates), making syntheses more atom- and step-economical.

Research has shown that transition metal catalysts, particularly those based on palladium (Pd) and cobalt (Co), can facilitate such reactions. For example, palladium(II) acetate (B1210297) in the presence of an acid like trifluoroacetic acid (TFA) has been used for the homocoupling and cross-coupling of electron-deficient arenes, including ethyl benzoate, to form biaryl compounds. The ester group of ethyl benzoate can also act as a weak directing group, guiding the C–H activation to the ortho position. Cobalt(III) catalysts have been used to achieve a redox-neutral annulative coupling between benzoate esters and internal alkynes to synthesize indenones. Future work will likely focus on developing more efficient and selective catalysts for these transformations, expanding the scope of C–H functionalization to introduce a wider variety of functional groups onto the this compound scaffold.

Decarbonylative Cross-Coupling: Another emerging area is the use of the ester group itself as a leaving group in cross-coupling reactions. Nickel(0)-catalyzed decarbonylative cross-coupling reactions have been developed where an aromatic ester reacts with a boronic acid to form a biaryl compound. While this reaction works with low efficiency for simple ethyl benzoate, the use of a directing group on the substrate significantly enhances the reactivity. This points to future research directions in designing this compound derivatives that are more amenable to this type of C–C bond-forming reaction.

Catalytic Applications of Derivatives: Beyond being a substrate, derivatives of this compound can be designed to function as ligands or components of catalytic systems. For instance, novel lanthanide complexes incorporating 4-ethylbenzoic acid have been synthesized. These complexes exhibit interesting luminescent and thermal properties and could be explored for applications in catalysis or materials science. Similarly, iridium complexes with N-heterocyclic carbene (NHC) ligands have been used for the ortho-directed deuterium (B1214612) labeling of benzoate esters, a reaction crucial for mechanistic studies and drug development. Future research could involve designing and synthesizing novel ligands derived from this compound for a range of transition metal-catalyzed reactions.

Hydrolysis and Polymer Chemistry: The ester functional group in this compound can undergo hydrolysis, a reaction that can be exploited in materials science. For example, polymers have been synthesized where a drug molecule (benzocaine, which is ethyl 4-aminobenzoate) is linked to a polymer backbone. The release of the drug is achieved through the hydrolysis of a bond under specific pH conditions. This concept can be extended to create novel "smart" materials based on this compound that release active molecules in response to an environmental trigger.

The table below outlines potential novel reactions involving this compound.

Reaction TypeCatalyst/ReagentProduct TypePotential Application
Ortho C-H Arylation Palladium(II) or Cobalt(III)Substituted biaryls, IndenonesSynthesis of complex organic molecules, functional materials
Ortho C-H Hydroxylation Ruthenium(II)Hydroxylated benzoatesSynthesis of pharmaceutical intermediates, phenols
Decarbonylative Coupling Nickel(0) / Boronic AcidBiarylsAlternative to traditional cross-coupling methods
Directed H/D Exchange Iridium(I)Deuterium-labeled compoundsMechanistic studies, metabolic tracers in drug discovery
Polymer Functionalization Polymerization of derivativesDrug-releasing polymers, smart materialsControlled drug delivery, responsive materials

By exploring these unprecedented reactions, chemists can unlock new synthetic pathways and applications for this compound, transforming it from a simple ester into a versatile building block for advanced chemical synthesis and materials science.

Advanced Characterization Techniques for In-Situ Monitoring of this compound Reactions

Understanding the kinetics, mechanisms, and intermediate species in a chemical reaction is fundamental to its optimization and control. For reactions involving this compound, from its synthesis to its subsequent transformations, the development and application of advanced, real-time characterization techniques represent a significant research frontier. Moving beyond traditional offline analysis (like chromatography and post-reaction NMR), in-situ and operando spectroscopy allow chemists to observe the reaction as it happens.

Real-Time Spectroscopic Monitoring:

In-situ FTIR and Raman Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the concentration of reactants, products, and intermediates in real-time. By inserting a probe directly into the reaction vessel, changes in the characteristic vibrational frequencies of functional groups (e.g., the C=O stretch of the carboxylic acid reactant and the ester product) can be tracked continuously. This data provides invaluable kinetic information and can help identify transient intermediates that might be missed with offline methods.

In-situ NMR Spectroscopy: While more complex to implement, in-situ Nuclear Magnetic Resonance (NMR) provides detailed structural information about the species present in the reaction mixture. This is particularly useful for distinguishing between isomers and identifying unexpected byproducts. Flow-through NMR cells compatible with continuous flow reactors are making this technique increasingly viable for real-time reaction analysis.

Coupling Techniques for Comprehensive Analysis: Combining different analytical techniques can provide a more complete picture of the reaction. For example, coupling a mass spectrometer to a flow reactor allows for the immediate identification of the mass of components as they elute, enabling the tracking of product formation and impurity profiles with high sensitivity.

Advanced Diffraction and Scattering Methods: For reactions involving heterogeneous catalysts, such as the solid-acid catalyzed synthesis of this compound, techniques that can probe the catalyst's structure under reaction conditions are crucial. In-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can provide information about the crystalline phase and electronic state of the catalyst, revealing how it might change or deactivate over time.

Calorimetry for Thermodynamic and Safety Insights: Reaction calorimetry measures the heat released or absorbed during a reaction in real-time. This provides critical thermodynamic data (enthalpy of reaction) and kinetic information (rate of heat evolution). For the synthesis of this compound, this technique is essential for ensuring process safety, especially during scale-up, by identifying potential thermal runaway risks.

The table below highlights key in-situ techniques and the information they can provide for a typical this compound synthesis.

TechniqueType of InformationApplication in this compound Synthesis
In-situ FTIR/Raman Functional group concentration, kineticsMonitoring the conversion of benzoic acid to ethyl benzoate; detecting water formation.
In-situ NMR Molecular structure, byproduct identificationConfirming product structure in real-time; identifying isomers or unexpected side products.
In-situ Mass Spectrometry Molecular weight, impurity trackingHigh-sensitivity detection of product and byproducts, especially in flow chemistry.
Reaction Calorimetry (RC1) Heat flow, thermodynamics, kineticsDetermining reaction enthalpy; assessing thermal safety for scale-up.
In-situ XRD/XAS Catalyst structure, oxidation stateObserving the state of a solid acid catalyst during the esterification reaction.

By embracing these advanced characterization tools, future research can move towards a more data-rich, mechanism-driven approach to studying reactions involving this compound, leading to more efficient, safer, and robust chemical processes.

Interdisciplinary Approaches to this compound Research, Bridging Chemical Synthesis with Environmental and Materials Science.

The future of chemical research lies in breaking down traditional disciplinary silos. The study of this compound and its derivatives is increasingly positioned at the intersection of chemical synthesis, materials science, and environmental science. This interdisciplinary approach is essential for developing innovative applications and ensuring the sustainability of the compound's lifecycle.

Materials Science Applications: The rigid aromatic core and the flexible ethyl group give this compound a structure that can be a valuable building block for advanced materials.

Liquid Crystals: Benzoate esters are well-known components of liquid crystals. By modifying the structure of this compound, for example, by introducing other functional groups or extending the aromatic system, new liquid crystalline materials could be designed. Research in this area would involve close collaboration between synthetic chemists and materials scientists to design, synthesize, and characterize the physical properties (e.g., phase transition temperatures, optical properties) of these new materials for potential use in displays and sensors.

Polymers and Coatings: this compound can be used as a monomer or a modifying agent in polymer synthesis. For example, derivatives of this compound can be polymerized to create materials with specific properties, such as high refractive index or thermal stability. Research has explored creating polymers with pendant drug molecules that can be released via hydrolysis, a concept that merges polymer chemistry with pharmaceutical science.

Coordination Polymers and Metal-Organic Frameworks (MOFs): 4-Ethylbenzoic acid (the carboxylic acid precursor to the ester) can be used as an organic linker to construct coordination polymers and MOFs with lanthanide or transition metals. These materials have potential applications in gas storage, catalysis, and sensing, requiring a blend of expertise in organic/inorganic synthesis and materials characterization.

Environmental Science Perspectives: An interdisciplinary approach is also critical for understanding and mitigating the environmental impact of this compound.

Biodegradation and Ecotoxicology: While used in food and fragrances, understanding the fate of this compound in the environment is crucial. Environmental scientists and chemists can collaborate to study its biodegradation pathways in soil and water, and to assess its ecotoxicity. This knowledge is vital for conducting comprehensive lifecycle assessments.

Green Synthesis and Lifecycle Assessment: As discussed in section 8.2, developing sustainable synthetic routes is a key goal. An interdisciplinary approach would involve not only chemists developing the new routes but also chemical engineers and environmental scientists evaluating their "greenness" using metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI). This holistic view ensures that a new "greener" synthesis is truly more sustainable on an industrial scale.

Biosynthesis and Natural Occurrence: this compound is a naturally occurring volatile compound found in fruits and produced by microorganisms during fermentation. Collaboration between chemists, biochemists, and microbiologists can elucidate the biosynthetic pathways responsible for its production in nature. This knowledge could then be harnessed to develop biotechnological production methods as a sustainable alternative to chemical synthesis.

The following table illustrates potential interdisciplinary research projects involving this compound.

Project AreaCollaborating DisciplinesResearch Goal
Novel Liquid Crystals Organic Chemistry, Materials Science, PhysicsDesign and synthesize new this compound derivatives for advanced display technologies.
Drug-Releasing Polymers Polymer Chemistry, Pharmaceutical Science, Biomedical EngineeringDevelop smart materials that release therapeutic agents based on this compound derivatives.
Catalytic MOFs Inorganic Chemistry, Organic Chemistry, Materials EngineeringSynthesize MOFs using 4-ethylbenzoic acid as a linker for selective catalysis.
Biodegradation Pathways Environmental Science, Microbiology, Analytical ChemistryElucidate the microbial degradation of this compound in various ecosystems.
Biotechnological Production Biochemistry, Molecular Biology, Chemical EngineeringEngineer microorganisms to produce this compound through fermentation.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, driving innovation from molecular design to environmentally responsible applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Ethylbenzoate in laboratory settings?

  • Methodological Answer : Prioritize hazard mitigation by referencing Safety Data Sheets (SDS) for first-aid measures, including airway management and decontamination procedures. Use foam or dry chemical powder for fire suppression, and ensure proper ventilation during synthesis . Always conduct a risk assessment before experiments, particularly for inhalation or dermal exposure risks.

Q. How can researchers synthesize this compound with high purity, and what analytical techniques validate its structure?

  • Methodological Answer : Synthesis often involves esterification of 4-ethylbenzoic acid with ethanol under acid catalysis. Purification via recrystallization or column chromatography is critical. Validate purity using gas chromatography (GC) (>98.0% purity criteria) and confirm structural integrity via NMR (e.g., ¹H/¹³C) and FTIR to identify ester carbonyl peaks (~1740 cm⁻¹). Cross-check CAS RN [4748-78-1] for standardized protocols .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include molecular weight (164.20 g/mol), solubility in organic solvents (e.g., ethanol, DCM), and melting point (e.g., analogs like 4-tert-butylbenzoate derivatives melt at ~102°C). These properties inform solvent selection, reaction temperatures, and stability testing. Refer to spectral libraries (e.g., NIST Chemistry WebBook) for benchmarking .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological or environmental studies involving this compound derivatives?

  • Methodological Answer : Apply contradiction analysis frameworks by (1) identifying the principal contradiction (e.g., conflicting bioactivity results), (2) evaluating methodological variables (e.g., assay conditions, cell lines), and (3) conducting dose-response or kinetic studies to resolve discrepancies. Use iterative qualitative analysis to distinguish artifacts from genuine effects .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like catalyst loading, temperature, and solvent polarity. For example, substituents at the 4-position (e.g., cyano or hydroxyl groups) require tailored conditions to avoid side reactions. Monitor intermediates via HPLC and optimize for yield and selectivity .

Q. How can researchers design robust mechanistic studies to elucidate this compound’s role in metabolic pathways?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-labeled ethyl groups) to track metabolic fate in vitro. Combine with LC-MS/MS to identify metabolites. For enzymatic studies, apply Michaelis-Menten kinetics under varied pH and cofactor conditions. Validate hypotheses using knockout cell lines or enzyme inhibitors .

Q. What criteria should guide the selection of structural analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize analogs with conserved functional groups (e.g., ester or hydroxyl groups) and incremental changes in substituents (e.g., ethyl vs. tert-butyl). Use computational tools (e.g., molecular docking) to predict binding affinity. Validate experimentally via in vitro assays and cross-reference toxicity profiles .

Q. How can reproducibility challenges in this compound research be mitigated?

  • Methodological Answer : Document raw data and processing steps (e.g., normalization methods) in appendices. Use standardized reagents (e.g., USP-grade 4-Ethylbenzaldehyde) and validate instruments regularly. Publish full protocols, including uncertainty estimates (e.g., ±5% GC error margins), to enable replication .

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